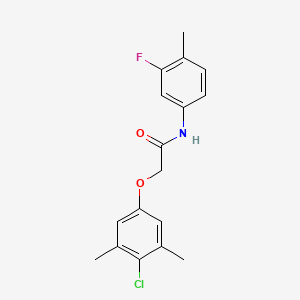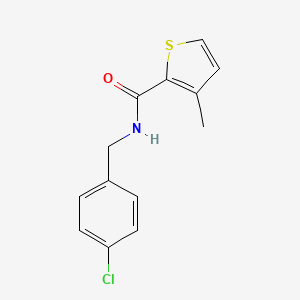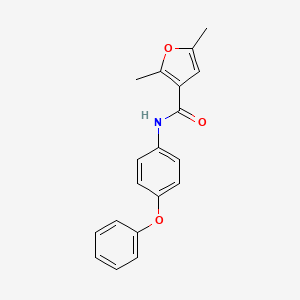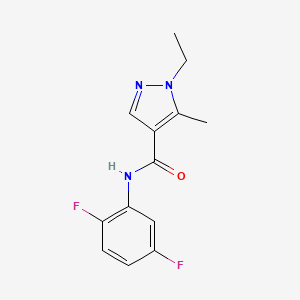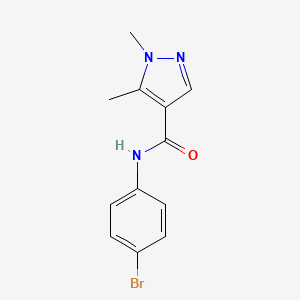
N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
Descripción general
Descripción
N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as BML-275, is a chemical compound that has been widely studied for its potential therapeutic uses. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the inhibition of the activity of the transcription factor NF-κB. NF-κB plays a crucial role in the regulation of immune response and inflammation by controlling the expression of several genes involved in these processes. This compound inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been shown to inhibit the replication of several viruses by targeting different stages of the viral life cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in lab experiments is its well-established synthesis method, which allows for the reproducible preparation of the compound. Additionally, its ability to inhibit the activity of NF-κB makes it a useful tool for studying the role of this transcription factor in different biological processes. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of NF-κB activity. Additionally, the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer should be explored. Another area of research is the investigation of the antiviral properties of this compound against emerging viral pathogens. Finally, the development of new methods for the synthesis of this compound and its analogs may lead to the discovery of novel compounds with improved therapeutic properties.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to inhibit the activity of NF-κB makes it a useful tool for studying the role of this transcription factor in different biological processes. The development of more potent and selective inhibitors of NF-κB activity, the investigation of the antiviral properties of this compound against emerging viral pathogens, and the development of new synthesis methods are some of the future directions for the study of this compound.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of immune response and inflammation. This compound has also been shown to have antitumor properties by inducing apoptosis in cancer cells. Additionally, it has been found to have antiviral activity against several viruses, including influenza A virus and human cytomegalovirus.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1,5-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-8-11(7-14-16(8)2)12(17)15-10-5-3-9(13)4-6-10/h3-7H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYXFEQUMJLZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


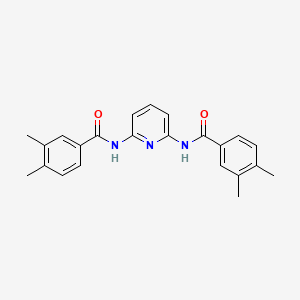
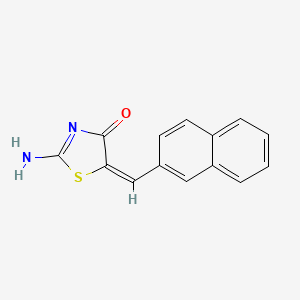
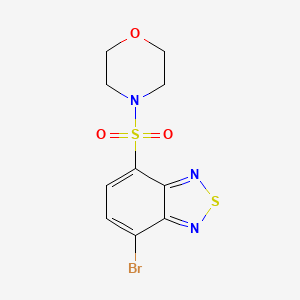
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3482488.png)
![2-hydroxy-4-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3482493.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B3482506.png)
![2-[(1-methyl-1H-pyrrol-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B3482521.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3482524.png)
